Superior Inhibition of Skin Tumor Promotion Versus Ursolic Acid and Corosolic Acid in the DMBA/TPA Mouse Model
In a head-to-head comparison using the DMBA/TPA two-stage mouse skin carcinogenesis model, pygenic acid A (3-epiCA) inhibited papilloma formation by 59% (4.33 ± 0.8 papillomas/mouse), significantly outperforming ursolic acid (UA, 42% inhibition; 6.17 ± 0.46 papillomas/mouse) and corosolic acid (CA, 49% inhibition; 5.38 ± 1.1 papillomas/mouse), all at an equimolar topical dose of 2 μmol [1]. The TPA-only control group averaged 10.57 ± 1.1 papillomas/mouse. The enhanced chemopreventive efficacy of 3-epiCA was mechanistically linked to greater reduction of Cox-2 and Twist1 proteins and stronger inhibition of IGF-1R, STAT3, and Src phosphorylation compared to UA [1].
| Evidence Dimension | Inhibition of skin tumor promotion (papilloma multiplicity after 25 weeks) |
|---|---|
| Target Compound Data | 4.33 ± 0.8 papillomas/mouse; 59% inhibition vs. TPA-only control |
| Comparator Or Baseline | Ursolic acid: 6.17 ± 0.46 papillomas/mouse (42% inhibition); Corosolic acid: 5.38 ± 1.1 papillomas/mouse (49% inhibition); TPA-only control: 10.57 ± 1.1 papillomas/mouse |
| Quantified Difference | 3-epiCA (PA) reduced tumor multiplicity by an additional 17 percentage points vs. UA (59% vs. 42%) and 10 percentage points vs. CA (59% vs. 49%); 3-epiCA was statistically significantly more effective than UA (p <0.05, Mann-Whitney U test) |
| Conditions | DMBA-initiated, TPA-promoted mouse skin carcinogenesis model; topical dose 2 μmol/compound applied 30 min prior to each TPA application; 25-week study; compound purity ≥95% |
Why This Matters
For cancer chemoprevention research, PA offers a quantifiably superior efficacy profile in the gold-standard skin carcinogenesis model, directly outperforming both its C-3 epimer (corosolic acid) and the class prototype (ursolic acid) at identical dosing.
- [1] Cho J, Tremmel L, Rho O, Camelio AM, Siegel D, Slaga TJ, DiGiovanni J. Evaluation of pentacyclic triterpenes found in Perilla frutescens for inhibition of skin tumor promotion by 12-O-tetradecanoylphorbol-13-acetate. Oncotarget. 2015;6(36):39292-39306. doi:10.18632/oncotarget.5751 View Source
